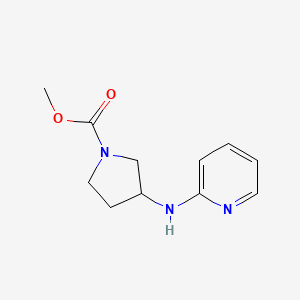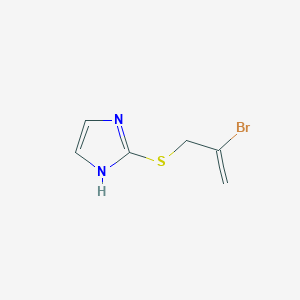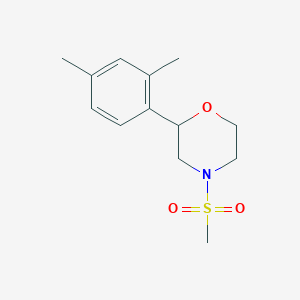
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown significant potential for use in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, in cancer research, it has been shown to inhibit the activity of the enzyme AKT, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its high yield synthesis method, its ability to inhibit multiple disease targets, and its potential for use in the development of new drugs. The limitations of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its limited availability and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate. One direction is to further investigate its mechanism of action and identify new disease targets. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research is needed to evaluate its safety and toxicity in vivo. Finally, it is important to explore its potential for use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a promising chemical compound with significant potential for use in the development of new drugs. Its ability to inhibit multiple disease targets and its potential for use in combination therapy make it a valuable tool for researchers in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity.
Synthesemethoden
The synthesis of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl 3-bromo-1H-pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. This reaction produces Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been shown to have significant activity against several disease targets, including cancer, inflammation, and infectious diseases. In cancer research, Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
Eigenschaften
IUPAC Name |
methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)14-7-5-9(8-14)13-10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQBCOMRWRXDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)